![molecular formula C14H16ClNO B1383694 2-(benzyloxy)-N-methylaniline hydrochloride CAS No. 2060047-72-3](/img/structure/B1383694.png)
2-(benzyloxy)-N-methylaniline hydrochloride
Overview
Description
The compound “2-(benzyloxy)-N-methylaniline hydrochloride” is a complex organic compound. It likely contains a benzene ring due to the presence of the “benzyloxy” group, an amine group from “aniline”, and a hydrochloride group .
Synthesis Analysis
While specific synthesis methods for “2-(benzyloxy)-N-methylaniline hydrochloride” were not found, similar compounds have been synthesized through various methods, including condensation reactions and transition-metal-catalysed cross-coupling reactions .Scientific Research Applications
Metabolism in Liver Microsomes
Research has explored the metabolism of compounds similar to 2-(benzyloxy)-N-methylaniline hydrochloride in liver microsomes. For instance, a study by Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, identifying metabolites from side-chain C-hydroxylation and N-hydroxylation. This study provides insights into the metabolic pathways that similar compounds might undergo in biological systems (Boeren et al., 1992).
Synthesis Methods
The synthesis of N-methylanilines from benzylic azides has been a topic of interest. López and Nitzan (1999) described a method where benzylic azides are converted into N-methylanilines in the presence of a Bronsted or Lewis acid, providing a potential pathway for synthesizing 2-(benzyloxy)-N-methylaniline hydrochloride (López & Nitzan, 1999).
Catalytic Processes
The use of 2-(benzyloxy)-N-methylaniline hydrochloride in catalytic processes is another area of research. For instance, Dang et al. (2014) investigated the use of metal–organic frameworks for catalyzing the C–C coupling reaction involving N-methylaniline, which could be relevant for 2-(benzyloxy)-N-methylaniline hydrochloride (Dang et al., 2014).
Pharmaceutical Applications
In the pharmaceutical domain, research by Yamamoto et al. (1988) on benzothiazoline derivatives, which showed potent Ca2+ antagonistic activity, indicates the potential relevance of 2-(benzyloxy)-N-methylaniline hydrochloride in developing novel therapeutic agents (Yamamoto et al., 1988).
Imaging in Alzheimer's Disease
An interesting application is in imaging for Alzheimer's disease. Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives, including a compound structurally related to 2-(benzyloxy)-N-methylaniline hydrochloride, for potential use in PET imaging of cerebral β-amyloid plaques (Cui et al., 2012).
Microsomal Metabolism Studies
Further exploring its metabolism, Küçükgüzel et al. (1999) studied the in vitro microsomal metabolism of N-benzyl-N-methylaniline, a compound related to 2-(benzyloxy)-N-methylaniline hydrochloride, revealing insights into its metabolic pathways (Küçükgüzel, Ulgen, & Gorrod, 1999).
Novel Protective Reagents
Mukaiyama et al. (1984) explored the use of 2-benzyloxy-1-propene as a novel hydroxyl protective reagent, which could be relevant in the synthesis or protection of compounds like 2-(benzyloxy)-N-methylaniline hydrochloride (Mukaiyama, Ohshima, & Murakami, 1984).
properties
IUPAC Name |
N-methyl-2-phenylmethoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;/h2-10,15H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDSVHZIIBCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-methylaniline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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